molecular formula C16H14O B122344 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 153733-74-5

2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No. B122344
M. Wt: 222.28 g/mol
InChI Key: IVYCZGYSZDAEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP was first synthesized in the 1970s as a byproduct of a drug manufacturing process and was later found to cause Parkinson's-like symptoms in humans and primates.

Mechanism Of Action

2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine-producing neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuron death.

Biochemical And Physiological Effects

2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's selective destruction of dopamine-producing neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.

Advantages And Limitations For Lab Experiments

2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying Parkinson's disease. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Additionally, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's mechanism of action differs from the pathology of Parkinson's disease in humans, as 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism is reversible, whereas Parkinson's disease is progressive.

Future Directions

Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease that more closely mimic the pathology of the disease in humans. Additionally, researchers could investigate the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers could explore the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.
In conclusion, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, or 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, is a synthetic compound that has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying the disease's underlying mechanisms. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease, investigating the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, and exploring the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.

Synthesis Methods

2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one can be synthesized through several methods, including the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one) using potassium permanganate or the reduction of 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) using sodium borohydride. The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one requires careful handling due to its toxicity and potential to cause Parkinson's disease-like symptoms.

Scientific Research Applications

2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is a neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for motor control. This selective destruction of dopamine-producing neurons mimics the pathology of Parkinson's disease, making 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one a valuable tool for studying the disease's underlying mechanisms.

properties

CAS RN

153733-74-5

Product Name

2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-methyl-4-phenyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O/c1-11-10-15-13(12-6-3-2-4-7-12)8-5-9-14(15)16(11)17/h2-9,11H,10H2,1H3

InChI Key

IVYCZGYSZDAEPE-UHFFFAOYSA-N

SMILES

CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3

Canonical SMILES

CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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